molecular formula C11H13Cl2N3O2 B3130845 N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide CAS No. 345617-16-5

N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide

Cat. No.: B3130845
CAS No.: 345617-16-5
M. Wt: 290.14 g/mol
InChI Key: QJZAOCYEAADFMR-UHFFFAOYSA-N
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Description

“N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide” is a chemical compound with the molecular formula C11H13Cl2N3O2 . It is based on a pyridine-2,6-dicarboxamide fragment .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C11H13Cl2N3O2 and molecular weight 290.15 .

Scientific Research Applications

1. Complexation with Copper(II)

Research indicates that pyridine dicarboxamide ligands, similar to N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide, can be synthesized for complexation with copper(II) ions. These ligands have shown potential in forming mono-, di-, tri-, and tetranuclear copper complexes, revealing interesting intramolecular hydrogen bonding interactions and metal coordination properties (Jain et al., 2004).

2. Fluorescence Properties in Eu(III) and Tb(III) Complexes

Studies on pyridine dicarboxamide derivatives have demonstrated their use in synthesizing complexes with europium (Eu) and terbium (Tb) ions. These complexes, particularly when involving this compound-like ligands, exhibit significant fluorescence properties, offering potential applications in materials science and photonics (Qiang, 2008).

3. Synthesis of Polyamide-Containing Derivatives

Research has focused on synthesizing acyclic aromatic polyamide pyridine derivatives, using this compound or its analogs. These synthesized compounds have potential applications in materials science, given their unique structural and bonding characteristics (Kuoxi et al., 2006).

4. Green Chemistry Synthesis Methods

Recent advances include the green chemistry synthesis of this compound derivatives, utilizing environmentally friendly methods like mechanochemistry. These advances are significant for sustainable chemistry practices (Molnar et al., 2022).

5. Molecular Conformation Analysis in Foldamers

The structural analysis of foldamer-type oligoamides, including those based on pyridine dicarboxamide derivatives, has been conducted to understand the effects of hydrogen bonding on solvate formation, crystal structures, and molecular conformation. Such studies contribute to the field of supramolecular chemistry and materials design (Suhonen et al., 2012).

6. Antimicrobial Applications

This compound and its derivatives have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents (Kumar et al., 2020).

Properties

IUPAC Name

2-N,6-N-bis(2-chloroethyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O2/c12-4-6-14-10(17)8-2-1-3-9(16-8)11(18)15-7-5-13/h1-3H,4-7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZAOCYEAADFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NCCCl)C(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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